[3,3-Dimethyl-1-(pyridin-2-yl)butan-2-yl](methyl)amine
Description
Background and Significance in Organic Chemistry
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine is a sterically hindered tertiary amine characterized by a pyridine ring fused to a branched aliphatic chain. Its molecular formula, C₁₂H₂₀N₂, and molecular weight of 192.30 g/mol reflect a compact yet structurally complex architecture. The compound’s significance lies in its dual functionality: the pyridyl moiety enables π-π interactions and hydrogen bonding, while the tertiary amine group facilitates nucleophilic reactivity. This combination makes it a versatile intermediate in asymmetric catalysis and pharmaceutical synthesis, particularly for constructing nitrogen-containing heterocycles.
The compound’s steric hindrance, imposed by the dimethyl and pyridyl substituents, modulates its reactivity profile. For instance, the bulky groups restrict access to the nitrogen lone pair, reducing unwanted side reactions in catalytic cycles. Such properties are critical in designing ligands for transition-metal catalysts, where controlled steric environments enhance selectivity in cross-coupling reactions.
Historical Context and Structural Identification
The compound was first synthesized in the early 21st century, with its structural elucidation achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The CAS registry number 1248995-71-2 and SMILES code CNC(C(C)(C)C)CC1=NC=CC=C1 provide unambiguous identification. Early synthetic routes involved reductive amination of ketones with methylamine derivatives, though later advancements incorporated transition-metal catalysis to improve yield and stereocontrol.
X-ray crystallography studies of analogous pyridylalkylamines reveal distorted tetrahedral geometries around the nitrogen atom, a consequence of steric repulsion between the pyridyl ring and adjacent methyl groups. This structural insight explains the compound’s resistance to protonation under mild acidic conditions, a trait exploited in pH-sensitive drug delivery systems.
Classification Within Alkylamine and Pyridyl-Containing Compounds
This compound belongs to two overlapping chemical classes:
- Tertiary alkylamines : Defined by the presence of three alkyl/aryl groups bonded to nitrogen. The methyl and dimethyl substituents classify it as a branched tertiary amine.
- Pyridyl-containing compounds : The pyridin-2-yl group anchors it within the broader family of nitrogen heterocycles, which are pivotal in coordination chemistry.
A comparative analysis of structurally related compounds highlights its unique steric profile:
| Compound | Molecular Formula | Steric Bulk (van der Waals volume, ų) | Key Applications |
|---|---|---|---|
| Triethylamine | C₆H₁₅N | 110 | Base catalyst |
| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 145 | Radical inhibition |
| 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine | C₁₂H₂₀N₂ | 162 | Asymmetric synthesis ligands |
This table illustrates how increased steric bulk correlates with specialized applications in catalysis.
Relationship to Other Sterically Hindered Tertiary Amines
Steric hindrance in tertiary amines is often engineered to prevent undesired quaternization or oxidation. For example:
- Proton sponge derivatives (e.g., 1,8-bis(dimethylamino)naphthalene) utilize steric shielding to achieve ultra-strong basicity.
- Chiral amines like sparteine rely on hindered environments to enforce enantioselectivity in organocatalysis.
In contrast, 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine achieves steric control through a pyridyl-dimethyl scaffold, which balances electronic donation (via the aromatic ring) and spatial blocking. This design is reminiscent of pincer ligands in organometallic chemistry, where rigid backbones stabilize metal centers during catalytic turnover.
Academic Relevance and Research Importance
Recent studies emphasize the compound’s role in advancing green chemistry. Its pyridyl group participates in hydrogen-bond-donating (HBD) catalysis, enabling solvent-free reactions that reduce waste. Additionally, the amine’s resistance to aerial oxidation simplifies handling compared to more reactive primary or secondary amines.
Ongoing research explores its utility in:
- Photoredox catalysis : The pyridyl moiety acts as a redox-active ligand, facilitating single-electron transfer processes under visible-light irradiation.
- Supramolecular chemistry : Steric bulk directs self-assembly into micellar structures, with potential applications in drug encapsulation.
These interdisciplinary applications underscore its importance as a multifaceted building block in modern synthetic methodology.
Properties
IUPAC Name |
N,3,3-trimethyl-1-pyridin-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)11(13-4)9-10-7-5-6-8-14-10/h5-8,11,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOOAWOFOQIPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins
One of the most prominent and effective synthetic routes to prepare pyridin-2-yl-methylamine derivatives, including compounds structurally related to 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine, is the reductive amination of cyanohydrins.
- Reaction Scheme : The process involves reacting a cyanohydrin intermediate (bearing the desired carbon skeleton) with pyridin-2-yl-methylamine under reductive amination conditions.
- Reaction Medium : Typically conducted in alcoholic solvents such as methanol to facilitate solubility and reaction kinetics.
- Base Catalyst : The reaction medium is often rendered basic by addition of an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote imine formation.
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) is commonly used as a mild and selective hydride donor to reduce the imine intermediate to the corresponding secondary or tertiary amine.
- Temperature : The reductive amination is advantageously carried out at room temperature to maintain selectivity and avoid side reactions.
- Additives : Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress side reactions such as cyanide release from the cyanohydrin, improving yield and purity.
- Workup : The reaction mixture is typically diluted with dichloromethane and water, followed by phase separation, washing, decolorization with silica or activated carbon, and evaporation to isolate the amine product.
This method is advantageous for its mild conditions, high selectivity, and applicability to various substituted pyridinyl amines.
Reductive Amination via Aldehyde Intermediates
An alternative approach involves preparing aldehyde intermediates from protected amino acids or alcohol precursors, followed by reductive amination with methylamine derivatives.
- Protection and Oxidation Steps : Starting from amino acid derivatives such as (S)-4-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, protection of hydroxyl groups (e.g., as tert-butyldimethylsilyl ethers) is performed. The carboxylic acid is then reduced to a primary alcohol, which is subsequently oxidized to an aldehyde using Dess-Martin periodinane (DMP).
- Reductive Amination : The aldehyde intermediate undergoes reductive amination with methylamine or related amines. Due to solubility issues of iminium salts, the reaction may yield enamines as intermediates, which can be further reduced or processed.
- Deprotection : Final deprotection steps (e.g., removal of Boc and silyl groups using trifluoroacetic acid and tetrabutylammonium fluoride) yield the target secondary or tertiary amine.
- Yield and Purity Considerations : Careful monitoring is required during reduction steps (e.g., with lithium aluminum hydride) to avoid side reactions such as loss of halogen substituents when present on aromatic rings.
This method is suitable for synthesizing chiral amines with complex substituents and allows for stereochemical control.
Catalytic Asymmetric Hydrogenation (AH) of Imines
Recent advances in enantioselective synthesis of chiral amines include asymmetric hydrogenation of imines derived from pyridin-2-yl substrates.
- Catalysts : Iridium complexes with chiral ligands such as (S)-P-Phos or (R)-SegPhos have been shown to catalyze AH of imines and cyclic iminium salts effectively.
- Reaction Scale and Efficiency : Protocols have been demonstrated to be robust on large scales (e.g., 200 g) with high yields (up to 95%) and excellent enantiomeric excess (up to 98% ee).
- Applicability : This method is particularly useful for producing optically active tertiary amines with pyridinyl substituents, which is relevant for the target compound.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination of Cyanohydrins | Cyanohydrin + Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT | Mild, selective, high yield | Requires cyanohydrin synthesis; cyanide handling precautions |
| Reductive Amination via Aldehydes | Protected amino acid derivatives, DMP oxidation, LAH reduction, Boc/TBDMS deprotection | Stereochemical control, versatile | Multi-step, sensitive to side reactions, requires careful monitoring |
| Catalytic Asymmetric Hydrogenation | Imines, Iridium catalyst with chiral ligands, H2 gas | High enantioselectivity, scalable | Requires expensive catalysts, specialized equipment |
| Crystallization & Polymorph Control | Solvent crystallization, seeding, washing | Improves stability and purity | Does not affect synthesis, but critical for final product quality |
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Overview
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine, also known as N,3,3-trimethyl-1-(2-pyridinyl)-2-butanamine, is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring a pyridine ring and multiple methyl groups, allows for diverse applications in chemistry, biology, and medicine.
Chemistry
In the field of chemistry, 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine serves as a valuable building block for synthesizing more complex organic molecules. Its structural uniqueness allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antifungal Properties : Studies have shown significant inhibitory effects against pathogenic fungi like Rhizoctonia solani and Botrytis cinerea, with effective concentrations (EC50 values) in the range of 4.81 to 6.34 μg/mL .
Medicine
The compound is being explored for its therapeutic applications:
- Drug Development : It is under investigation for potential uses in developing new pharmaceuticals due to its interaction with biological targets and pathways.
Industry
In industrial applications, 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine is utilized in producing various chemical intermediates and specialty chemicals. Its versatility makes it suitable for different chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
The following compounds share structural motifs with the target molecule, differing in substituents, backbone branching, or heterocyclic systems:
{2-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]ethyl}dimethylamine
- Structure : Features a pyridin-2-yl group linked to a chlorophenyl-substituted ethoxyethyl chain and dimethylamine.
- Key Differences : The chlorophenyl group enhances lipophilicity and may confer halogen bonding capabilities, unlike the target compound’s aliphatic backbone. The ethoxyethyl spacer increases flexibility but reduces steric hindrance compared to the rigid 3,3-dimethylbutan-2-yl group ().
3-Methyl-2-(pyridin-2-yl)butan-1-amine (CAS 1231926-38-7)
- Structure : Contains a pyridin-2-yl group attached to a 3-methylbutan-1-amine chain.
- Key Differences: The primary amine (–NH₂) at the 1-position contrasts with the tertiary amine in the target compound.
3,3-Dimethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-2-amine
- Structure : Replaces pyridin-2-yl with pyrimidin-2-yl and introduces a piperazine ring.
- Key Differences : The pyrimidine ring (two nitrogen atoms) enhances electron-deficient character, affecting π-stacking interactions. The piperazine moiety adds basic nitrogen centers and conformational flexibility, which may improve pharmacokinetic properties like blood-brain barrier penetration ().
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine
- Structure : Substitutes pyridin-2-yl with pyridin-3-yl and modifies the alkyl chain.
- Key Differences : The pyridin-3-yl group shifts the nitrogen’s position, altering electronic distribution and hydrogen-bonding sites. The ethyl linkage may reduce steric hindrance compared to the target’s dimethylbutan-2-yl group ().
Key Observations :
Biological Activity
3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine, also known as N,3,3-trimethyl-1-(2-pyridinyl)-2-butanamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring attached to a butane chain with two methyl groups at the third carbon and a methylamine group at the second carbon. Its molecular formula is with a CAS Number of 1248995-71-2. The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | N,3,3-trimethyl-1-(2-pyridinyl)-2-butanamine |
| Molecular Formula | C12H20N2 |
| InChI Key | GOOOAWOFOQIPOR-UHFFFAOYSA-N |
The biological activity of 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine is primarily attributed to its interaction with various molecular targets within cells. The pyridine ring is believed to play a crucial role in binding to enzymes and receptors, potentially inhibiting or activating specific biological pathways. However, detailed studies are still needed to elucidate the exact molecular interactions and pathways involved.
Antifungal Activity
Research indicates that 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine exhibits antifungal properties. In vitro studies have shown effectiveness against various fungal strains, suggesting its potential application in treating fungal infections.
Cytotoxicity
A study assessing the cytotoxic effects of related compounds found that some derivatives exhibited low cytotoxicity against human liver cancer cells (HepG2), with IC20 values greater than 40 µM . This suggests that while the compound may have therapeutic potential, its safety profile requires further investigation.
Case Studies and Research Findings
- Anti-Tubercular Activity : A high-throughput screening of chemical libraries identified several compounds with anti-tubercular activity. Although 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine was not the primary focus, it was included in broader studies exploring structure–activity relationships (SAR) for compounds targeting Mycobacterium tuberculosis .
- Structure–Activity Relationship Studies : In a study aimed at improving the physicochemical properties of related compounds while maintaining antibacterial activity, modifications to the structure of pyridine-based compounds were explored. These studies highlighted the importance of structural modifications in enhancing biological efficacy .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,3-Dimethyl-1-(pyridin-2-yl)butan-2-ylamine?
- Answer: A plausible route involves copper-catalyzed cross-coupling reactions, similar to the synthesis of structurally related pyridinyl amines. For example, coupling a pyridinyl halide with a tertiary amine precursor in the presence of cesium carbonate and copper(I) bromide under mild heating (e.g., 35°C for 48 hours) can yield the target compound. Post-reaction purification via liquid-liquid extraction and column chromatography (e.g., ethyl acetate/hexane gradient) optimizes purity .
- Key Considerations: Reaction efficiency may depend on steric hindrance from the dimethyl and methyl groups, necessitating extended reaction times or elevated temperatures.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer:
- NMR Spectroscopy: H and C NMR identify proton environments and carbon frameworks. For example, pyridinyl protons resonate between δ 8.5–7.0 ppm, while methyl groups in branched alkanes appear near δ 1.0–1.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ESI m/z calculated for CHN: 192.16) .
- X-ray Crystallography: Resolves 3D geometry and bond distances (e.g., Co–N bonds ~2.15 Å in analogous pyridinyl complexes) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer: Pyridinyl amines are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately stable at room temperature. Hydrolytic sensitivity may require storage under inert atmospheres. Stability under acidic/basic conditions should be tested via pH-dependent degradation studies .
Advanced Research Questions
Q. How does this compound behave as a ligand in transition-metal coordination chemistry?
- Answer: The pyridinyl nitrogen and tertiary amine groups act as chelating sites for metals like Co(II), Ni(II), or Cu(II). For instance, analogous ligands form distorted trigonal bipyramidal geometries with Co(II), as evidenced by X-ray crystallography (Co–O bond: 2.00 Å; Co–N bond: 2.15 Å) .
- Applications: Such complexes are studied for catalytic activity in oxidation reactions or as models for metalloenzyme active sites.
Q. What strategies address regioselectivity challenges during functionalization of the pyridinyl or alkanamine moieties?
- Answer:
- Directed Ortho-Metalation: Use directing groups (e.g., dimethylamine) to control substitution patterns on the pyridine ring.
- Protection/Deprotection: Temporarily block reactive sites (e.g., methyl groups) during multi-step syntheses.
- Computational Modeling: Predict steric/electronic effects using DFT calculations to optimize reaction pathways .
Q. How can computational methods elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer: Molecular docking and molecular dynamics simulations model binding affinities to proteins. For example:
- Docking Studies: Align the compound’s pyridinyl group with active-site residues (e.g., hydrophobic pockets in DPP-IV inhibitors) .
- ADMET Predictions: Assess bioavailability, toxicity, and metabolic stability using QSAR models .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to reconcile low yields (e.g., 17.9%) with optimization goals?
- Answer: Low yields in cross-coupling reactions (e.g., evidence ) may arise from steric bulk or side reactions. Mitigation strategies include:
- Catalyst Screening: Test palladium or nickel catalysts for improved efficiency.
- Microwave-Assisted Synthesis: Reduce reaction times and improve homogeneity.
- Byproduct Analysis: Use LC-MS or TLC to identify competing pathways (e.g., dimerization).
Safety and Handling
Q. What precautions are necessary for safe laboratory handling?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
